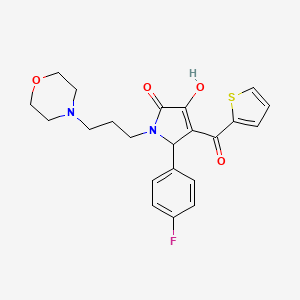

5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the pyrrol-2-one class, characterized by a five-membered lactam ring. Key structural features include:

- 5-position: A 4-fluorophenyl group, contributing electron-withdrawing effects.

- N-substituent: A 3-morpholinopropyl chain, enhancing solubility via the morpholine moiety.

- 4-position: A thiophene-2-carbonyl group, introducing aromatic and electronic diversity.

- 3-position: A hydroxyl group, enabling hydrogen-bonding interactions.

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O4S/c23-16-6-4-15(5-7-16)19-18(20(26)17-3-1-14-30-17)21(27)22(28)25(19)9-2-8-24-10-12-29-13-11-24/h1,3-7,14,19,27H,2,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTRETWOTUERTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, also referred to as a pyrrole derivative, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 424.472 g/mol. The structure features a pyrrole ring, which is substituted with various functional groups, including a fluorophenyl group and a morpholinopropyl moiety. The presence of these groups contributes to its unique biological profile.

Biological Activity

Research indicates that compounds similar to this pyrrole derivative exhibit various biological activities, including:

- Antitumor Activity : Studies have shown that pyrrole derivatives can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cell survival.

- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis include:

- Formation of the pyrrole core through cyclization reactions.

- Introduction of substituents such as the fluorophenyl and morpholinopropyl groups via electrophilic substitution or nucleophilic addition reactions.

Notable Derivatives :

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one | C24H25FN2O4 | Exhibits enhanced solubility |

| 5-(4-Fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one | C22H23FN2O5 | Different biological activity due to furan substitution |

Research Findings and Case Studies

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. For instance:

- In Vitro Studies : Various in vitro assays have demonstrated that the compound can inhibit specific enzymes associated with cancer progression, such as matrix metalloproteinases (MMPs) and cyclooxygenase (COX) enzymes .

- In Vivo Studies : Animal models have shown promising results where treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

Discussion :

N-Substituent Modifications

Discussion :

- The morpholinopropyl group in the target compound likely improves aqueous solubility compared to thiadiazol (Ev8) or methoxyphenyl (Ev12) substituents .

Acyl Group Variations at the 4-Position

Discussion :

Physicochemical Data of Analogs

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| Thiophene analog (Ev4) | 227–230 | 560.2 | |

| Pyrazolo-pyrimidine (Ev3) | 122–124 | 600.2 | |

| Benzyloxy analog (Ev12) | 142–144 | - |

Note: Data for the target compound is unavailable in the provided evidence.

Research Findings and Implications

- Synthetic Strategies: The target compound’s analogs (e.g., Ev3, Ev4) employ Suzuki-Miyaura couplings and Mitsunobu reactions, suggesting feasible routes for derivatization .

- Computational Insights : Programs like GOLD (Genetic Optimisation for Ligand Docking) could predict binding modes for the target compound relative to analogs, leveraging substituent-specific interactions .

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., F, Cl, NO₂) at the 5-position may enhance target engagement. Morpholinopropyl and thiophene-2-carbonyl groups balance solubility and aromatic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.